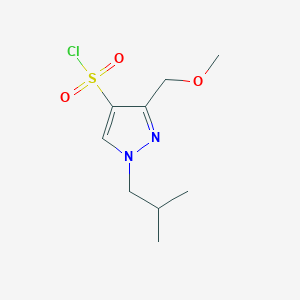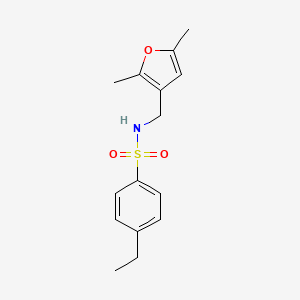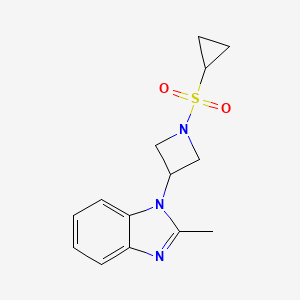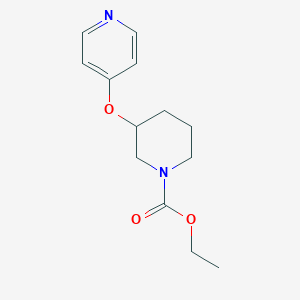
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) explored the synthesis of a series of compounds, including pyrazolo[3,4-d]pyrimidines, which share structural similarities with 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential in cancer therapy and inflammatory disease treatment (Rahmouni et al., 2016).
Antiviral and Antitumor Activities
Research by Petrie et al. (1985) involved synthesizing and testing various 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides for their biological activity. This study's methodology and focus on pyrimidine derivatives have relevance for the research on this compound, especially considering the reported antiviral and antitumor activities (Petrie et al., 1985).
Supramolecular Chemistry Applications
A study by Fonari et al. (2004) investigated novel pyrimidine derivatives for their potential in supramolecular chemistry, particularly in forming hydrogen-bonded supramolecular assemblies. This research provides insights into the structural and chemical properties of pyrimidine derivatives, which could be applicable to the compound (Fonari et al., 2004).
Electronic Material Development
Yin et al. (2016) synthesized new pyrimidine-containing compounds with potential applications in electronic material development. Their research focused on the electron transporting properties of these compounds, which could be relevant for understanding the electronic applications of this compound (Yin et al., 2016).
Antimicrobial Activity
Abdel-rahman et al. (2002) explored the antimicrobial activities of pyridothienopyrimidines and pyridothienotriazines, indicating a potential area of research for similar compounds like this compound (Abdel-rahman et al., 2002).
Antioxidant Activity
A study by Abuelizz et al. (2020) on the antioxidant activity of certain pyridotriazolopyrimidines provides insight into the potential antioxidant properties of related compounds, which may include the subject compound (Abuelizz et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as triazolylamines, have been known to stabilize cu(i) towards disproportionation and oxidation
Mode of Action
Based on its structural similarity to other triazolylamines, it may enhance the catalytic effect in the azide-acetylene cycloaddition . This reaction is a key step in the synthesis of 1,2,3-triazoles, a class of compounds with various biological activities.
Biochemical Pathways
Compounds with similar structures have been incorporated into mn(ii)/cu(ii) based coordination frameworks , suggesting potential involvement in metal ion homeostasis and related biochemical pathways.
Result of Action
Compounds with similar structures have shown inhibitory activities against certain cancer cell lines , suggesting potential anticancer properties
Eigenschaften
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-1-3-15(6-14)31-5-4-24-18(30)13-8-28(9-13)16-7-17(26-11-25-16)29-12-23-10-27-29/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAIRLPIPJUGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCOC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)
![4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2419777.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2419778.png)
![5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2419780.png)

![ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B2419782.png)

![2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2419784.png)



![Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2419791.png)
